molecular formula C11H17NO B14840705 3-Tert-butyl-2-(methylamino)phenol

3-Tert-butyl-2-(methylamino)phenol

Cat. No.: B14840705
M. Wt: 179.26 g/mol
InChI Key: MNCKLOANJKGTKK-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-(methylamino)phenol is an organic compound that belongs to the class of phenols It features a tert-butyl group at the third position and a methylamino group at the second position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-2-(methylamino)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The methylamino group can be introduced through a nucleophilic substitution reaction using methylamine.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-2-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl and methylamino groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

3-Tert-butyl-2-(methylamino)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-2-(methylamino)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and electron transfer processes, while the tert-butyl and methylamino groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biochemical pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butylphenol: Lacks the methylamino group, resulting in different reactivity and applications.

    2-Methylamino-phenol: Lacks the tert-butyl group, affecting its chemical properties and uses.

    4-Tert-butyl-2-(methylamino)phenol: Positional isomer with different steric and electronic effects.

Uniqueness

3-Tert-butyl-2-(methylamino)phenol is unique due to the combined presence of both tert-butyl and methylamino groups on the phenol ring

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-tert-butyl-2-(methylamino)phenol

InChI

InChI=1S/C11H17NO/c1-11(2,3)8-6-5-7-9(13)10(8)12-4/h5-7,12-13H,1-4H3

InChI Key

MNCKLOANJKGTKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)O)NC

Origin of Product

United States

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